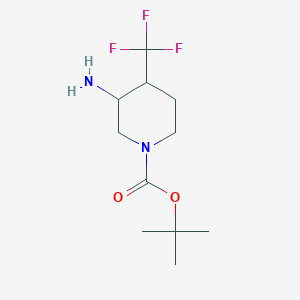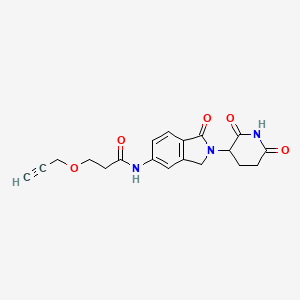
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is a synthetic organic compound characterized by its unique structure, which includes chlorine and trifluoromethyl groups attached to a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of partially or fully reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
科学研究应用
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of target proteins and influence various cellular pathways, leading to its observed biological effects .
相似化合物的比较
- 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
- 6,8-Dichloro-3-cyanochromone
- 6,8-Dichloro-3-formylchromone
Comparison: 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. In contrast, similar compounds may have different core structures or substituents, leading to variations in their reactivity and applications .
属性
分子式 |
C9H3Cl2F3N2 |
|---|---|
分子量 |
267.03 g/mol |
IUPAC 名称 |
6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H |
InChI 键 |
IBBSKPMCOJMYPU-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)






![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)



